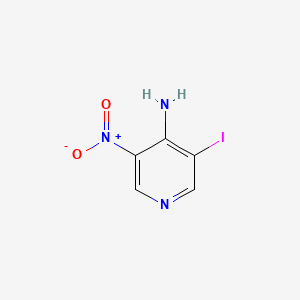

3-Iodo-5-nitropyridin-4-amine

Description

Significance of Pyridine (B92270) Core Structures in Organic Chemistry

The pyridine ring is a fundamental six-membered heterocyclic aromatic compound, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wisdomlib.orgwikipedia.org This nitrogen atom imparts distinct properties, making the pyridine scaffold a cornerstone in organic chemistry. Pyridine and its derivatives are ubiquitous, found in natural products like vitamins (niacin and pyridoxine) and alkaloids (nicotine), as well as in a vast number of pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" because of its presence in numerous FDA-approved drugs. researchgate.net Its derivatives have been evaluated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and improve the water solubility of molecules, which is advantageous for drug design. researchgate.net Furthermore, pyridines serve as catalysts and basic solvents in a variety of chemical reactions. wisdomlib.org The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making it an essential component in the development of new materials and biologically active compounds. rsc.org

Overview of Nitro and Halogen Substituents in Pyridine Chemistry

The introduction of nitro (–NO₂) and halogen (–F, –Cl, –Br, –I) substituents onto a pyridine ring profoundly alters its chemical reactivity.

Nitro Groups: The nitro group is a powerful electron-withdrawing group. Its presence deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions require harsh conditions. uoanbar.edu.iq In this regard, the reactivity of a nitropyridine is often compared to that of nitrobenzene. wikipedia.orguoanbar.edu.iq Conversely, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. researchgate.net The nitro group itself can be reduced to an amino group, providing a synthetic route to aminopyridines. ambeed.com

Halogen Substituents: Halogen atoms also influence the electronic landscape of the pyridine ring, primarily through their inductive electron-withdrawing effect. scbt.com They are valuable functional groups in synthetic chemistry, serving as leaving groups in nucleophilic substitution reactions and as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgchemscene.com

A significant aspect of halogen substituents, particularly heavier halogens like iodine, is their ability to form "halogen bonds." This is a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. u-strasbg.frrsc.org The strength of this interaction increases with the size and polarizability of the halogen atom (I > Br > Cl > F). u-strasbg.fr This property is increasingly exploited in crystal engineering, materials science, and medicinal chemistry to control molecular self-assembly and enhance ligand-protein binding. rsc.orgmedtigo.com

Contextualization of 3-Iodo-5-nitropyridin-4-amine within Pyridine Derivatives

This compound is a polysubstituted pyridine derivative featuring an amino group (–NH₂), a nitro group (–NO₂), and an iodine atom (–I) at the 4, 5, and 3 positions, respectively. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, iodo) groups on the pyridine core creates a molecule with distinct chemical characteristics.

The molecular formula for this compound is C₅H₄IN₃O₂. uni.lu Its structure combines the features of an aminopyridine, a nitropyridine, and an iodopyridine, making it a potentially versatile intermediate in organic synthesis. The iodine atom at position 3 can serve as a reactive site for metal-catalyzed cross-coupling reactions, while the nitro and amino groups modulate the ring's electronic density and provide sites for further functionalization. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄IN₃O₂ |

| Molecular Weight | 265.01 g/mol |

| IUPAC Name | This compound |

| InChI Key | GJYGOVTVBJLGNE-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C=N1)I)N)N+[O-] |

| CAS Number | 1352905-69-1 |

Data sourced from PubChem and AccelaChemBio. uni.luaccelachem.com

The properties of this compound can be contextualized by comparing it with its structural isomers, such as 2-Amino-3-iodo-5-nitropyridine. In the 2-amino isomer, the amino group is adjacent to the ring nitrogen, which can influence its basicity and reactivity. sigmaaldrich.com Another related compound is 3-Iodo-5-nitropyridin-4-ol, where the amino group is replaced by a hydroxyl group (–OH). sigmaaldrich.com This change significantly affects the compound's acidity and hydrogen bonding capabilities.

Current Research Landscape and Academic Interest in Structurally Related Compounds

The academic and industrial interest in halogenated nitropyridinamines stems from their utility as building blocks for creating more complex and functionally rich molecules. Research has shown that compounds with this scaffold are valuable intermediates in the synthesis of pharmaceutical agents and agrochemicals. chemimpex.com

The unique substitution pattern of these compounds makes them subjects of study in reaction development. For instance, related structures like 3-iodo-4-nitropyridine (B1593168) and its N-oxide derivative have been investigated for nucleophilic substitution reactions to synthesize fluorinated pyridines, which are important for developing radiotracers for positron emission tomography (PET). google.com

The reactivity of aminopyridines with halogens and the functionalization of nitropyridines are active areas of research, aiming to develop new, selective synthetic methods. ntnu.noresearchgate.net The presence of an iodine atom is particularly attractive for its role in halogen bonding and as a key functional group for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. mdpi.com

The current research landscape shows a focus on synthesizing and exploring the reactivity of a variety of structurally related compounds, including:

2-Amino-3-iodo-5-nitropyridine chemimpex.comsigmaaldrich.com

3-Iodo-5-nitropyridin-4-ol chemscene.comsigmaaldrich.com

2-Chloro-3-iodo-5-nitropyridine chemicalbook.com

4-Amino-2-chloro-5-iodopyridine

5-Iodo-2-methyl-3-nitropyridine

4-Amino-3-nitropyridine nih.gov

2,6-Dichloro-3-iodo-5-nitropyridin-4-amine aksci.com

This diverse array of analogues highlights the modularity of the pyridine core and the continued efforts by researchers to explore how different substitution patterns influence chemical properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYGOVTVBJLGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856614 | |

| Record name | 3-Iodo-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352905-69-1 | |

| Record name | 3-Iodo-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Characteristics

X-ray Crystallographic Analysis of 3-Iodo-5-nitropyridin-4-amine and Representative Derivatives

While a dedicated crystal structure for this compound is not publicly available, extensive analysis of structurally similar derivatives, such as 2-chloro-5-nitropyridin-4-amine (B1353533) and various aminonitropyridines, provides significant insight into the expected structural features.

The molecular geometry of this compound is predicted to be largely planar. The pyridine (B92270) ring, an aromatic heterocycle, inherently possesses a flat conformation. Substituents on the ring—the amino (-NH₂), nitro (-NO₂), and iodo (-I) groups—are expected to lie in or very close to the plane of the ring.

In analogous compounds like 2-chloro-5-nitropyridin-4-amine, the molecule exhibits mirror symmetry, with all non-hydrogen atoms situated within the same plane. iucr.org It is anticipated that this compound would adopt a similar planar conformation to maximize electronic conjugation and minimize steric hindrance between the adjacent substituents. The bond lengths and angles are expected to fall within normal ranges for pyridyl systems, though they will be influenced by the electronic effects of the electron-donating amino group and the electron-withdrawing nitro and iodo groups.

Hydrogen bonds are expected to be dominant forces in the crystal lattice of this compound, directing its supramolecular assembly. The amino group (-NH₂) serves as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atom of the pyridine ring act as acceptors.

Intramolecular Hydrogen Bonding: A key feature observed in the crystal structure of 2-chloro-5-nitropyridin-4-amine is an intramolecular N-H···O hydrogen bond between one of the hydrogen atoms of the amino group and an adjacent oxygen atom of the nitro group. iucr.org This interaction forms a stable six-membered ring, which helps to lock the conformation of the exocyclic groups. A similar intramolecular bond is highly probable in this compound.

Intermolecular Hydrogen Bonding: The remaining N-H donor site on the amino group is available for intermolecular interactions. In related structures, these interactions are crucial for building extended networks. For instance, in 2-chloro-5-nitropyridin-4-amine, molecules are linked into chains via N-H···N hydrogen bonds involving the pyridine nitrogen of an adjacent molecule. iucr.org In the crystal structure of 2-amino, 3-nitropyridinium perchlorate (B79767), the stability is ensured by N-H···O hydrogen bonds between the organic cation and the perchlorate anion. capes.gov.br These examples suggest that this compound will likely form robust intermolecular N-H···O and/or N-H···N hydrogen bonds.

| Interaction Type | Donor | Acceptor | Description | Reference Compound |

|---|---|---|---|---|

| Intramolecular | N-H (Amino) | O (Nitro) | Forms a stable six-membered ring, planarizing the molecule. | 2-Chloro-5-nitropyridin-4-amine iucr.org |

| Intermolecular | N-H (Amino) | N (Pyridine Ring) | Links molecules into one-dimensional chains. | 2-Chloro-5-nitropyridin-4-amine iucr.org |

| Intermolecular | N-H (Amino) | O (Nitro) | Connects molecules, contributing to a stable crystalline lattice. | 2-Amino, 3-nitropyridinium perchlorate capes.gov.br |

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. wikipedia.org Given the presence of an iodine atom attached to the electron-deficient pyridine ring, this compound is a prime candidate for forming significant halogen bonds.

The electron-withdrawing nature of the nitro group and the pyridine nitrogen enhances the electrophilic character of the iodine atom, making it a potent halogen bond donor. nih.gov It is therefore highly probable that the crystal structure is stabilized by I···O contacts with the nitro group of a neighboring molecule or I···N contacts with the pyridine nitrogen. These interactions are known to be strong and directional, playing a key role in crystal engineering by guiding the assembly of molecules into predictable architectures. wikipedia.org

The solid-state structure of this compound will be determined by a synergy of the interactions described above. The interplay between strong N-H···O/N hydrogen bonds and directional I···O/N halogen bonds can lead to the formation of complex and robust supramolecular motifs.

Based on observations from related compounds, several packing arrangements are possible:

One-Dimensional Chains: Molecules may link head-to-tail via a combination of hydrogen and halogen bonds to form infinite chains. iucr.org

Two-Dimensional Sheets: These chains can further assemble into 2D sheets through weaker interactions, such as π–π stacking between the aromatic pyridine rings. rsc.org

The combination of hydrogen and halogen bonding provides a powerful tool for creating highly ordered, multidimensional supramolecular structures.

Examination of Halogen Bonding and Other Non-Covalent Interactions (e.g., I...O contacts)

Spectroscopic Investigations for Structural Confirmation and Electronic Properties

Vibrational spectroscopy is a powerful non-destructive technique used to confirm the presence of functional groups and probe the electronic structure of a molecule.

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. While a specific spectrum for this compound is not available, assignments can be predicted based on data from similar molecules like 2-amino-5-nitropyridine (B18323) and other substituted pyridines. researchgate.netresearchgate.net

Primary amines typically show two N-H stretching bands in the region of 3500–3300 cm⁻¹. researchgate.net The nitro group (NO₂) has characteristic asymmetric and symmetric stretching vibrations. The pyridine ring itself gives rise to a series of complex vibrations, including C-H, C=C, and C=N stretching and ring breathing modes. The C-I stretching vibration is expected at lower frequencies.

| Frequency Range (cm⁻¹) | Assignment | Description | Reference Information |

|---|---|---|---|

| 3500–3300 | ν(N-H) | Asymmetric and symmetric stretching of the amino group. | Primary amines researchgate.net |

| 3200–3000 | ν(C-H) | Stretching of aromatic C-H bonds in the pyridine ring. | 2-amino-5-nitropyridine pentaborate researchgate.net |

| 1650–1600 | δ(N-H) | Scissoring (bending) vibration of the amino group. | General for primary amines |

| 1600–1450 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations. | 2-amino-5-nitropyridine pentaborate researchgate.net |

| 1570–1490 | ν_as(NO₂) | Asymmetric stretching of the nitro group. | General for nitroaromatics |

| 1370–1300 | ν_s(NO₂) | Symmetric stretching of the nitro group. | General for nitroaromatics |

| ~1000 | Ring Breathing | Symmetric stretching/breathing mode of the pyridine ring. | Substituted pyridines |

| 600–500 | ν(C-I) | Carbon-Iodine stretching vibration. | General for iodoaromatics |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

While comprehensive experimental NMR data for this compound is not widely available in published literature, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The pyridine ring protons, located at positions 2 and 6, would appear as singlets in the aromatic region (typically δ 8.0-9.0 ppm). Their exact chemical shifts are influenced by the electronic effects of the adjacent iodo, nitro, and amino substituents. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative nitro group (C5) and the iodine atom (C3) are expected to be significantly deshielded, appearing at lower fields. The carbon attached to the amino group (C4) would also show a characteristic shift.

¹⁹F and ¹⁵N NMR: There is no fluorine atom in the molecule, so a ¹⁹F NMR spectrum is not applicable. ¹⁵N NMR could provide valuable information on the electronic environment of the three distinct nitrogen atoms (pyridine ring, amino group, and nitro group), but such data is not commonly reported.

Expected ¹H and ¹³C NMR Data (Note: The following table is predictive, based on known substituent effects on pyridine rings. Actual experimental values may vary.)

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| H2 | ¹H | 8.0 - 8.5 | Singlet |

| H6 | ¹H | 8.5 - 9.0 | Singlet |

| NH₂ | ¹H | Broad (variable) | Singlet |

| C2 | ¹³C | 145 - 155 | - |

| C3 | ¹³C | 90 - 100 | - |

| C4 | ¹³C | 150 - 160 | - |

| C5 | ¹³C | 135 - 145 | - |

| C6 | ¹³C | 140 - 150 | - |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information regarding the compound's molecular weight and structural integrity. For this compound, the molecular formula is C₅H₄IN₃O₂, leading to a monoisotopic mass of approximately 264.9348 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm this exact mass. Analysis in electrospray ionization (ESI) mode would likely show the protonated molecular ion, [M+H]⁺, at an m/z of approximately 265.94208. uni.lu Other common adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), can also be observed. uni.lu

Predicted Mass Spectrometry Data uni.lu

| Adduct | Calculated m/z |

| [M]⁺ | 264.93425 |

| [M+H]⁺ | 265.94208 |

| [M+Na]⁺ | 287.92402 |

| [M+K]⁺ | 303.89796 |

| [M-H]⁻ | 263.92752 |

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve characteristic losses of functional groups. Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da), followed by the loss of the iodine atom (-I, 127 Da), or rearrangements of the pyridine ring.

Comparative Structural Studies with Halo- and Nitropyridinamine Isomers

The structural and electronic properties of this compound are best understood by comparing it with its isomers and analogs. The specific placement of the iodo, nitro, and amino groups on the pyridine ring significantly influences the molecule's reactivity, melting point, and spectroscopic characteristics.

For instance, a study on the synthesis of fluoropyridines highlighted the distinct reactivity of 3-bromo-4-nitropyridine (B1272033). Treatment with a fluoride (B91410) source resulted in the substitution of the nitro group at the C4 position rather than the bromine at the C3 position, demonstrating the powerful activating effect of the nitro group for nucleophilic aromatic substitution at the para position. nih.gov This provides insight into the electronic nature of the C4 position in the target molecule.

Key isomers and analogs for comparison include:

2-Amino-3-iodo-5-nitropyridine: An isomer with the amino group at the C2 position. This shift alters the hydrogen bonding possibilities and the electronic distribution within the ring. It has a reported melting point of 231-236 °C.

5-Iodo-3-nitro-pyridin-2-amine: Another isomer with a different arrangement of substituents, which would lead to different spectroscopic signatures and reactivity patterns.

4-Amino-3-nitropyridine: This analog lacks the iodine atom. Experimental ¹H and ¹³C NMR data are available for this compound, providing a baseline for estimating the influence of the iodo group in this compound. nih.gov

3-Iodo-5-nitropyridin-4-ol: Replacing the amino group with a hydroxyl group significantly changes the compound's properties, including its acidity and hydrogen bonding capabilities. sigmaaldrich.com

Comparative Table of Isomers and Analogs

| Compound | CAS Number | Molecular Formula | Key Differences from Target Compound |

| This compound | 1352905-69-1 | C₅H₄IN₃O₂ | - |

| 2-Amino-3-iodo-5-nitropyridine | 25391-56-4 | C₅H₄IN₃O₂ | Isomer (amino group at C2) |

| 3-Bromo-5-nitropyridin-4-amine | 89284-05-9 | C₅H₄BrN₃O₂ | Halo-analog (Br instead of I) |

| 4-Amino-3-nitropyridine nih.gov | 1681-37-4 | C₅H₅N₃O₂ | Analog (lacks iodine) |

| 3-Iodo-5-nitropyridin-4-ol sigmaaldrich.com | 1072140-97-6 | C₅H₃IN₂O₃ | Analog (-OH instead of -NH₂) |

This comparative approach underscores the importance of substituent positioning in determining the chemical identity and behavior of substituted pyridines.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 3-Iodo-5-nitropyridin-4-amine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine the most stable molecular geometry by optimizing bond lengths and angles. researchgate.net These theoretical calculations have shown good agreement with experimental results where available, validating the accuracy of the computational models. researchgate.net The electronic structure, which dictates the chemical behavior of the molecule, is also thoroughly explored using DFT.

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

Theoretical calculations are crucial for predicting the Non-linear Optical (NLO) properties of materials, which are important for applications in optoelectronics and photonics. researchgate.netresearchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net DFT calculations have been used to estimate the hyperpolarizability of similar pyridine (B92270) derivatives, suggesting that these types of molecules can exhibit significant NLO activity. researchgate.netresearchgate.net These studies help in the rational design of new materials with enhanced NLO properties. researchgate.net

Table 3: Calculated NLO Properties

| Property | Value |

|---|

Prediction of Global and Local Reactivity Descriptors (e.g., atomic charges, chemical potentials)

Intermolecular Interaction Energy Analysis (e.g., Energy Frameworks)

Understanding the interactions between molecules in a crystal is vital for predicting its physical properties. Intermolecular interaction energy analysis, often visualized through energy frameworks, provides a quantitative and qualitative picture of these forces. researchgate.netacs.org These analyses break down the total interaction energy into its components: electrostatic, dispersion, polarization, and repulsion. acs.orgrsc.org For similar molecular crystals, it has been shown that hydrogen bonds and other non-covalent interactions play a crucial role in the crystal packing. researchgate.netresearchgate.net Energy framework calculations can help to explain properties like the mechanical behavior of crystals. researchgate.net

Hirshfeld Surface Analysis and Topological Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.govenamine.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions, such as hydrogen bonds and halogen bonds. researchgate.net This analysis provides a "fingerprint" of the intermolecular interactions. researchgate.net

Topological studies, including the analysis of the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), offer deeper insights into the nature of chemical bonding. bohrium.comjussieu.fr The ELF, for example, helps to visualize regions of electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. jussieu.frtaylorandfrancis.com These methods provide a detailed picture of the electron distribution and bonding within the molecule. bohrium.comtaylorandfrancis.com

Computational Modeling of Reaction Mechanisms and Pathways

While specific computational studies on the reaction mechanisms of this compound are not readily found in published literature, its structure allows for predictions about its reactivity, which can be modeled using established computational methods. The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing nitro group. The primary reactions of interest would be nucleophilic aromatic substitution (SNAr), where either the iodo group or a hydrogen atom is displaced.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of such reaction pathways. bohrium.com These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a complete energy profile for a proposed mechanism.

For a compound like this compound, a key mechanistic question is whether an SNAr reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism. researchgate.net

Stepwise Mechanism: In this pathway, a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In a subsequent step, the leaving group (in this case, the iodide ion) is expelled to restore aromaticity.

Concerted Mechanism: In this scenario, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, proceeding through a single transition state without a stable intermediate. researchgate.net

DFT calculations on similar electron-deficient systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with aniline, have suggested that the reaction can proceed via a concerted mechanism where the putative Meisenheimer complex is not a true intermediate but rather lies on the transition state structure. researchgate.net For this compound, computational modeling could compare the activation energies for the displacement of the iodo group at the C3 position versus other potential leaving groups or positions.

Another area of investigation would be the vicarious nucleophilic substitution (VNS) of hydrogen, a reaction common in nitropyridines. acs.org DFT studies could model the reaction pathway, including the formation of the initial adduct and the subsequent base-induced β-elimination. acs.org Such models can reveal steric and electronic factors governing the reaction's feasibility and regioselectivity. For example, studies on the alkylation of 3-nitropyridines have used computations to show how steric hindrance can prevent the elimination step, leading to the isolation of a stable Meisenheimer-type adduct instead of the desired substitution product. acs.org

The table below illustrates the type of data that DFT calculations could provide for a hypothetical SNAr reaction with a generic nucleophile (Nu⁻).

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical SNAr Reaction

| Species/State | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State 1 (TS1) | Transition state for Meisenheimer complex formation | +15.2 |

| Meisenheimer Complex | Anionic intermediate | +8.5 |

| Transition State 2 (TS2) | Transition state for leaving group departure | +12.1 |

| Products | 3-Nu-5-nitropyridin-4-amine + I⁻ | -5.7 |

| Note: The data in this table is hypothetical and serves to illustrate the output of computational modeling of a stepwise SNAr reaction mechanism. Actual values would require specific quantum chemical calculations. |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a framework for correlating a compound's structural or physicochemical properties with its biological effects. derpharmachemica.comnih.gov For this compound and its derivatives, QSAR could be instrumental in designing new analogs with enhanced potency for a specific biological target.

A typical QSAR study involves several steps:

Data Set Preparation: A series of analogs of this compound would be synthesized, and their biological activity (e.g., IC₅₀ values) would be measured. nanobioletters.com

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated using computational software. These descriptors quantify various aspects of the molecule's structure and properties, including electronic, steric, and hydrophobic features.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity. nih.govssaa.ru

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. crpsonline.com

For derivatives of this compound, key descriptors would likely include:

Electronic Descriptors: Hammett constants (σ), Mulliken charges, or HOMO/LUMO energies to describe the electronic effects of substituents. The nitro group's strong electron-withdrawing nature is a dominant feature.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) to quantify lipophilicity.

Topological/Steric Descriptors: Molecular weight, molar refractivity, or topological polar surface area (TPSA). chemscene.com

For instance, a hypothetical QSAR model for a series of derivatives might take the form of the following equation:

pIC₅₀ = c₀ + c₁(logP) + c₂(TPSA) + c₃(σ)

Where pIC₅₀ is the negative logarithm of the biological activity, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. Such a model could reveal, for example, that increasing lipophilicity (logP) while maintaining a certain electronic profile enhances activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) could also be applied. nanobioletters.com These techniques generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive/negative charge, or hydrophobicity is favorable or unfavorable for activity. This provides intuitive, graphical guidance for designing new, more potent compounds.

Table 2: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

| Compound | Substituent (R) | pIC₅₀ (Experimental) | logP (Calculated) | TPSA (Calculated) |

| 1 (Parent) | -H (at N4) | 5.2 | 1.20 | 82.05 |

| 2 | -CH₃ | 5.5 | 1.65 | 82.05 |

| 3 | -C₂H₅ | 5.7 | 2.10 | 82.05 |

| 4 | -COCH₃ | 4.9 | 0.95 | 99.08 |

| 5 | -SO₂CH₃ | 4.6 | 0.50 | 120.21 |

| Note: This table is for illustrative purposes only. The pIC₅₀ values and substituent positions are hypothetical and intended to demonstrate the type of data used in a QSAR analysis. |

By leveraging these computational tools, researchers can gain significant insights into the chemical behavior and biological potential of this compound, guiding future synthetic efforts in a more rational, efficient, and targeted manner.

Reactivity Profile and Chemical Transformations

Selective Reactions at the Amino Group

The amino group at the 4-position of the pyridine (B92270) ring is nucleophilic and can participate in various reactions. Its reactivity, however, is tempered by the electron-withdrawing effect of the adjacent nitro group.

One of the primary reactions of the amino group is its protection to prevent unwanted side reactions during subsequent transformations. This is crucial as the amino group is highly activating and can lead to multiple substitutions in electrophilic aromatic substitution reactions. masterorganicchemistry.com While specific examples for 3-Iodo-5-nitropyridin-4-amine are not detailed in the provided results, a common strategy for aminopyridines involves conversion to an amide, for instance, through acylation. masterorganicchemistry.com This transformation temporarily reduces the nucleophilicity and activating nature of the amino group.

The amino group can also direct electrophilic substitution, although the strong deactivating effect of the nitro group makes such reactions challenging.

Reactivity of the Nitro Group under Different Conditions

The nitro group at the 5-position is a strong electron-withdrawing group, significantly influencing the electron density of the pyridine ring and the reactivity of the other substituents.

Reduction: A key transformation of the nitro group is its reduction to an amino group. This reaction is of great importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or the use of reducing metals like iron, tin, or zinc in an acidic medium (e.g., SnCl₂/HCl). masterorganicchemistry.com This transformation opens up pathways for further functionalization of the resulting diamine.

Displacement: The nitro group, particularly when positioned at the 4-position of a pyridine ring, can be susceptible to nucleophilic aromatic substitution. In a study involving 3-bromo- (B131339) and 3-iodo-4-nitropyridine (B1593168), treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) resulted in the clean displacement of the nitro group at the 4-position, rather than the halogen at the 3-position. nih.gov This highlights the activating effect of the pyridine nitrogen on the para position, making the nitro group a viable leaving group under certain nucleophilic conditions. nih.gov

Role of the Iodine Substituent in Electrophilic and Nucleophilic Reactions

The iodine atom at the 3-position is a versatile handle for a variety of chemical transformations, particularly in cross-coupling reactions.

Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles. For instance, in a related compound, 5-Iodo-2-methyl-3-nitropyridine, the iodine at the 5-position can be substituted by nucleophiles such as amines or thiols. This type of reaction allows for the introduction of a wide range of functional groups at this position.

Cross-Coupling Reactions: The C-I bond is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While direct examples for this compound are not explicitly detailed, the reactivity of iodo-pyridines in such transformations is well-established. The iodine substituent's ability to participate in halogen bonding can also enhance the binding affinity of the molecule to its targets in medicinal chemistry applications.

The synthesis of related iodo-pyridines often involves direct iodination using reagents like elemental iodine in the presence of a base. google.com

Comparative Reactivity Studies of this compound with other Halogenated Nitropyridinamines

The reactivity of halogenated nitropyridinamines is significantly influenced by the nature of the halogen substituent. The general trend for leaving group ability in nucleophilic aromatic substitution is I > Br > Cl > F.

In a comparative study on the fluorination of 3-halo-4-nitropyridines, both 3-bromo-4-nitropyridine (B1272033) and 3-iodo-4-nitropyridine were reacted with a fluoride source. nih.gov In both cases, the reaction proceeded with the displacement of the nitro group at the 4-position, yielding 3-bromo-4-fluoropyridine (B38431) and 3-iodo-4-fluoropyridine, respectively. nih.gov This demonstrates a clear preference for substitution at the para-position activated by the ring nitrogen, over the meta-position where the halogen is located. nih.gov The study also noted that direct fluorination of Boc-protected 3-bromo-4-aminopyridine was unsuccessful, highlighting the necessity of the activating nitro group for this particular transformation. nih.gov

The synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) from 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) via a Finkelstein-type reaction with sodium iodide demonstrates the greater reactivity of the chloro-substituent towards iodide displacement. rsc.org

The electronic effects of the halogen also play a role. Iodine is weakly electron-withdrawing, which, in combination with the electron-donating amino group and the strongly electron-withdrawing nitro group, creates a unique electronic environment on the pyridine ring that dictates its reactivity in various chemical transformations.

Role As a Versatile Synthetic Intermediate and Privileged Scaffold

General Applications in Heterocyclic Synthesis and Fine Chemicals

3-Iodo-5-nitropyridin-4-amine is a valuable building block in organic synthesis, particularly in the creation of complex heterocyclic structures and fine chemicals. cymitquimica.comlookchem.com Its utility stems from the presence of multiple reactive sites on the pyridine (B92270) ring, including an iodo group, a nitro group, and an amine, which can be selectively functionalized to generate a diverse array of derivatives. The iodo substituent, for instance, is amenable to various cross-coupling reactions, enabling the introduction of different functional groups at this position.

This compound serves as a key intermediate in the synthesis of various substituted pyridines, which are themselves important components in medicinal chemistry and materials science. cymitquimica.com For example, it can be a precursor for the synthesis of other halogenated pyridine derivatives through substitution reactions. rsc.org The nitro group can be reduced to an amino group, which can then participate in a range of further chemical transformations. This versatility makes this compound a sought-after starting material for constructing more elaborate molecular architectures. cymitquimica.com

Scaffold for Medicinal Chemistry Research

The structural features of this compound make it a privileged scaffold in medicinal chemistry, providing a foundation for the development of new therapeutic agents. pharmint.net Its ability to be readily modified allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery.

Design and Synthesis of Pyridine-Based Pharmacophores

The pyridine ring is a common motif in many approved drugs, and this compound provides a convenient entry point for the synthesis of novel pyridine-based pharmacophores. mdpi.com The strategic placement of the iodo, nitro, and amino groups allows for the introduction of various substituents to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Researchers have utilized this scaffold to create libraries of pyridine derivatives for screening against a range of diseases. nih.gov The ability to perform selective chemical modifications, such as nucleophilic aromatic substitution of the iodo or nitro groups, provides a powerful tool for generating structural diversity. nih.gov

Development of Pyridinone-Containing Structures

Pyridinone and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. frontiersin.orgnih.gov this compound can be a precursor for the synthesis of pyridinone-containing structures. The transformation of the aminopyridine scaffold to a pyridinone can be achieved through various synthetic routes, often involving hydrolysis or oxidation reactions. researchgate.net The resulting pyridinone core can then be further functionalized, taking advantage of the remaining reactive sites on the molecule. frontiersin.org The development of novel pyridinone derivatives from this starting material has been explored for various therapeutic applications. nih.gov

Contribution to Imidazopyridine Systems and Related Fused Heterocycles

Imidazopyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. this compound can serve as a starting material for the synthesis of imidazopyridine systems. The general strategy involves the reaction of the amino group on the pyridine ring with a suitable reagent to form the imidazole (B134444) ring. Subsequent modifications can be made to the fused ring system to optimize biological activity. The synthesis of other fused heterocycles, such as pyrrolo[2,3-b]pyridines and furo[2,3-b]pyridines, can also be accomplished using this versatile intermediate, highlighting its importance in constructing complex molecular frameworks. ias.ac.in

Scaffolds for Anti-tuberculosis Agent Development

Tuberculosis remains a significant global health threat, and there is an urgent need for new and effective anti-tuberculosis agents. The pyridine nucleus is a key component of several anti-TB drugs. rsc.org this compound has been utilized as a scaffold for the design and synthesis of novel compounds with potential anti-tubercular activity. rsc.org Researchers have synthesized a series of derivatives based on this scaffold and evaluated their activity against Mycobacterium tuberculosis. nih.gov The ability to introduce various substituents allows for the fine-tuning of the molecule's properties to enhance its efficacy and reduce potential toxicity. rsc.org

Scaffolds for Anti-inflammatory Agent Development

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research. Pyridine-containing compounds have shown promise as anti-inflammatory agents. google.comnih.gov this compound has been investigated as a scaffold for the synthesis of new molecules with anti-inflammatory properties. biointerfaceresearch.com By modifying the core structure, researchers aim to develop compounds that can modulate inflammatory pathways and provide therapeutic benefit. biointerfaceresearch.com

Role in Kinase Inhibitor Design (e.g., JAK2, GSK3 inhibitors)

The structural framework of this compound is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of new therapeutic agents. The specific arrangement of its functional groups allows for targeted modifications, enabling the synthesis of potent and selective inhibitors for various enzyme families, particularly protein kinases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are major targets for drug discovery. The pyridine core of this compound is a key feature in many kinase inhibitors, and its iodo and nitro substituents provide reactive handles for synthetic elaboration to optimize potency and selectivity.

Janus Kinase (JAK) and Glycogen Synthase Kinase 3 (GSK3) Inhibition:

The development of selective kinase inhibitors is a significant area of pharmaceutical research. The imidazo[4,5-b]pyridine scaffold, which can be synthesized from aminopyridine precursors, has been instrumental in creating inhibitors for the JAK family of kinases. acs.org For instance, derivatives of this scaffold have led to the discovery of potent inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family, which are being developed for treating autoimmune diseases like psoriasis and lupus. acs.org While direct synthesis from this compound is not always explicitly detailed in every case, its structural motifs are central to the design of such potent inhibitors.

In the context of Glycogen Synthase Kinase 3 (GSK3), research into "bikinin-like" inhibitors has highlighted the critical role of the pyridine ring and its substituents. nih.gov A study focused on developing inhibitors for plant GSK3/Shaggy-like kinases, which are analogous to mammalian GSK3, demonstrated that a halogen at the 5-position of the pyridine ring was crucial for inhibitory activity. nih.govresearchgate.net The research team synthesized and tested several derivatives and found that the compound with an iodine substituent (an "iodobikinin") was the most active in vitro against the kinase BIN2. nih.govresearchgate.net This finding underscores the importance of the iodo-group, as present in this compound, for achieving high potency in GSK3 inhibition.

| Target Kinase | Scaffold/Compound Class | Key Findings |

| JAK Family (e.g., TYK2) | Imidazo[4,5-b]pyridine | This scaffold, derivable from substituted aminopyridines, is key to developing selective TYK2 inhibitors for autoimmune diseases. The core structure is crucial for binding to the kinase's catalytic domain. acs.org |

| GSK3/Shaggy-like Kinases | Bikinin-like inhibitors | A halogen at the 5-position of the pyridine ring is critical for activity. The iodo-substituted derivative ("iodobikinin") proved to be the most potent inhibitor of the plant kinase BIN2 in vitro. nih.govresearchgate.net |

Applications in Agrochemical Development as a Building Block

The utility of this compound and its structural isomers extends into the field of agrochemical science. chemimpex.com Nitropyridine derivatives are a known class of compounds used in the synthesis of pesticides and herbicides. chemimpex.comindiamart.com The reactivity of the C-I bond and the potential for transformation of the nitro and amino groups make these compounds valuable starting materials for creating complex molecules with desired biological activities for crop protection.

The compound 2-Amino-3-iodo-5-nitropyridine, a close isomer, is explicitly mentioned for its use in formulating agrochemicals to develop effective pesticides and herbicides aimed at improving crop yields. chemimpex.com The stability and reactivity of this molecule allow for the creation of effective agrochemical agents that can enhance pest resistance in crops. chemimpex.com This application highlights the potential of the iodo-nitro-aminopyridine scaffold in general as a foundational element for discovering novel and effective agrochemical solutions.

Contribution to Advanced Material Science and Functional Materials

Beyond its biological applications, the unique chemical properties of the iodo-nitro-aminopyridine framework have found a place in material science. These molecules serve as building blocks for creating advanced functional materials with specific, enhanced properties.

Polymers and Coatings:

Isomers and related structures of this compound are employed in the development of advanced polymers and coatings. chemimpex.com The inclusion of such compounds into polymer formulations can significantly improve the material's mechanical properties and thermal stability. When used in coatings, these structures can enhance durability and chemical resistance. chemimpex.com The presence of the polar nitro group and the potential for hydrogen bonding from the amine group can influence polymer chain interactions, while the pyridine ring itself can contribute to thermal stability.

Mechanically Responsive Crystals:

A fascinating application lies in the field of "smart" materials, specifically mechanically responsive crystals. These are crystalline materials that can bend, twist, or deform in response to mechanical stress without breaking. A comparative study on a series of 2-amino-3-nitro-5-halo pyridines (where the halogen was chlorine, bromine, or iodine) provided significant insights into this phenomenon. researchgate.net

The study found that all three compounds formed crystals with layer-like structures. However, their mechanical properties differed significantly. The ability of the crystals to bend was found to be highly dependent on the halogen atom present, following the order: Chloro << Bromo < Iodo. researchgate.net The 2-amino-3-nitro-5-iodopyridine crystal exhibited the most pronounced mechanical flexibility. This was attributed to the nature of the intermolecular interactions, including weak I···I interactions that link adjacent molecular ribbons into a two-dimensional sheet, allowing for slippage between layers. researchgate.net This research demonstrates how the specific incorporation of an iodine atom into the pyridine scaffold, as seen in this compound, can be a design principle for creating flexible, mechanically responsive organic materials.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

Exploration of modern synthetic techniques such as microwave-assisted synthesis could lead to higher yields and shorter reaction times, contributing to more sustainable practices. mdpi.com Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could also be investigated for the introduction of the iodo or amino groups at specific positions on the pyridine (B92270) scaffold. acs.org A systematic study of different starting materials, reagents, and reaction conditions will be crucial to establish an optimized and scalable synthesis protocol.

Advanced Multi-modal Characterization Techniques

A thorough characterization of 3-Iodo-5-nitropyridin-4-amine is essential for understanding its properties and behavior. While basic data is available from suppliers, a comprehensive analysis using advanced analytical techniques is needed. This should include:

Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), Infrared (IR), and Raman spectroscopy would provide a complete picture of the molecular structure and bonding. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary to confirm the exact molecular formula. uni.lu

Crystallography: Single-crystal X-ray diffraction would offer definitive proof of the three-dimensional structure, including bond lengths, bond angles, and any intermolecular interactions in the solid state. This is particularly important for understanding the influence of the substituents on the pyridine ring's geometry.

Deeper Understanding of Reactivity and Reaction Mechanisms through Advanced Computational Methods

Computational chemistry offers a powerful tool to predict and understand the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to:

Model Molecular Properties: Calculate the heat of formation, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps to predict reactive sites. tandfonline.com

Simulate Reaction Mechanisms: Investigate the transition states and reaction pathways for various potential reactions, such as nucleophilic or electrophilic substitutions. This can guide the rational design of synthetic experiments.

Predict Spectroscopic Data: Calculated NMR and IR spectra can be compared with experimental data to confirm the structure and vibrational modes.

These computational studies would provide a theoretical framework to complement and guide experimental work.

Rational Design and Synthesis of Novel Derivatives for Specific Applications

The functional groups present in this compound offer multiple handles for derivatization. Future research should focus on the rational design and synthesis of novel derivatives with tailored properties. For example:

The amino group can be acylated, alkylated, or used as a directing group for further functionalization.

The iodo group is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents.

The nitro group can be reduced to an amino group, opening up further synthetic possibilities, or it can act as an electron-withdrawing group to influence the reactivity of the pyridine ring. nbinno.com

By systematically modifying these functional groups, libraries of new compounds can be generated and screened for potential applications.

Exploration of Unconventional Applications in Chemical Biology and Materials Science

The unique combination of functional groups in this compound and its potential derivatives makes it a candidate for exploration in diverse fields:

Chemical Biology: Pyridine derivatives are prevalent in biologically active molecules. mdpi.commdpi.com Novel derivatives of this compound could be synthesized and evaluated for their potential as enzyme inhibitors, receptor ligands, or molecular probes. The presence of iodine also opens the possibility for developing radiolabeled tracers for medical imaging. nih.gov

Materials Science: Nitropyridine derivatives have been investigated for their applications in materials science, including as components of dyes and functional polymers. mdpi.com The electronic properties of this compound, influenced by the electron-withdrawing nitro group, could be harnessed in the development of novel organic electronic materials.

Integrated Experimental and Computational Approaches for Discovery and Optimization

The most effective path to unlocking the potential of this compound will involve a synergistic approach that integrates experimental and computational methods. Computational predictions can guide the design of synthetic targets and reaction conditions, while experimental results will provide the necessary feedback to refine and improve the theoretical models. This iterative cycle of prediction and verification will accelerate the discovery and optimization of new derivatives and their applications.

Q & A

Q. Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in a DCM/hexane mixture. Collect diffraction data using a synchrotron or laboratory X-ray source.

- Software :

- SHELXT/SHELXL for structure solution and refinement, particularly effective for handling heavy atoms like iodine .

- ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry validation .

Key parameters : Refine anisotropic displacement parameters for iodine and nitro groups to account for electron density distortions .

What experimental techniques are suitable for studying the biological interactions of this compound?

Q. Advanced approaches :

- Fluorescence polarization assays : Measure binding affinity to target enzymes (e.g., kinases) using fluorescently labeled ligands .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of protein-ligand interactions .

- Molecular docking : Pair crystallographic data with docking software (AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues .

How do structural analogs of this compound influence structure-activity relationship (SAR) studies?

Q. Comparative analysis :

| Compound | CAS Number | Key Modification | Activity Trend |

|---|---|---|---|

| 3-Iodo-5-methylpyridin-2-amine | 211308-79-1 | Methyl at 5-position | Reduced nitro group reactivity |

| 4-Chloro-3-iodopyridin-2-amine | 417721-69-8 | Chloro at 4-position | Enhanced halogen bonding |

| Insights : |

- Electron-withdrawing groups (e.g., nitro) at the 5-position increase electrophilicity, enhancing interactions with nucleophilic protein residues.

- Bulkier substituents at the 4-position may sterically hinder binding .

How can researchers resolve contradictions between crystallographic data and computational modeling results?

Q. Conflict resolution strategies :

- Multi-method validation : Compare X-ray data with NMR (¹H, ¹³C) and DFT-optimized geometries (B3LYP/6-31G* level) to identify discrepancies.

- Dynamic simulations : Run molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational flexibility in solution vs. solid state.

- Error analysis : Re-examine refinement parameters (e.g., occupancy, thermal factors) in SHELXL to ensure accurate atomic positioning .

What are the stability considerations for this compound under varying experimental conditions?

Q. Stability profile :

- Light sensitivity : Store in amber vials at –20°C to prevent photodecomposition of the nitro group.

- Thermal degradation : Avoid heating above 80°C; decomposition observed via TGA-DSC shows exothermic peaks at 120°C.

- Solution stability : Use anhydrous DMSO or DMF for stock solutions; aqueous buffers (pH > 7) accelerate hydrolysis of the iodo substituent .

How can researchers design experiments to probe the reactivity of the nitro group in this compound?

Q. Methodological framework :

- Reduction studies : Treat with H₂/Pd-C in EtOH to convert nitro to amine; monitor via IR (loss of NO₂ stretch at ~1520 cm⁻¹).

- Electrophilic substitution : React with aryl diazonium salts to assess nitro-directed regioselectivity.

- Kinetic isotope effects (KIE) : Use deuterated analogs to study rate-determining steps in nitro-group reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.